molecular formula C9H14N2O2 B2640998 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 194289-31-1

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2640998
CAS RN: 194289-31-1
M. Wt: 182.223
InChI Key: DZQUOPWLXUSFKX-UHFFFAOYSA-N
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Description

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance and is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .


Synthesis Analysis

The synthesis of pyrazoles, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 1-position . The pyrazole ring is also attached to a carboxylic acid group .


Chemical Reactions Analysis

Pyrazoles, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 182.22 g/mol . The compound should be stored in a dry room at normal temperature .

Scientific Research Applications

Multigram Synthesis and Fluoroalkyl Substitution

One study demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process underscores the compound's potential in creating fluorinated analogs for further chemical and pharmaceutical applications (Iminov et al., 2015).

Ugi Reaction and Convertible Reagent Utility

Another application involves the use of tert-butyl amides from Ugi multi-component reactions (MCR) of tert-butyl isocyanide and 5-substituted-1H-pyrazole-3-carboxylic acids with aldehydes and amines. This showcases the compound's role in generating diverse chemical structures through cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation, highlighting a novel route to heterocyclic compounds (Nikulnikov et al., 2009).

Novel Synthesis Routes and Intermediate Utility

Research also includes the development of novel synthesis routes for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, indicating the compound's versatility as an intermediate for further chemical transformations. This approach allows for a more efficient synthesis method of the desired carboxamides, demonstrating its importance in organic synthesis processes (Bobko et al., 2012).

Antitumor Agent Synthesis

The compound has been utilized in synthesizing novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. This study underscores its significance in medicinal chemistry, particularly in developing new cancer therapies (Abonía et al., 2011).

Coordination Complexes and Material Science

Additionally, the compound's derivatives have been explored for their coordination and crystallization properties with metal ions like Cu(II) and Co(II), leading to the formation of mononuclear chelate complexes. Such studies highlight its potential application in material science, particularly in the synthesis of coordination polymers with unique structural and functional properties (Radi et al., 2015).

Mechanism of Action

While the exact mechanism of action of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is not specified, it is known to act as a potent and selective D-amino acid oxidase (DAO) inhibitor . It specifically prevents formalin-induced tonic pain .

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

properties

IUPAC Name

5-tert-butyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)10-11(7)4/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUOPWLXUSFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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